molecular formula C16H16ClNO2 B181365 Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl- CAS No. 93010-95-8

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-

Cat. No. B181365
CAS RN: 93010-95-8
M. Wt: 289.75 g/mol
InChI Key: NHMFUFPALSQBLX-UHFFFAOYSA-N
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Description

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on various diseases.

Mechanism Of Action

The exact mechanism of action of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.

Biochemical And Physiological Effects

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol in the blood. It also increases the levels of high-density lipoprotein (HDL) cholesterol. It has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its effects on various diseases have been well documented. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has potential side effects, such as hepatotoxicity and nephrotoxicity, which need to be taken into consideration when designing experiments.

Future Directions

For the study of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, include investigating its potential therapeutic effects, studying its mechanism of action in more detail, synthesizing new analogs, and investigating potential side effects.

Synthesis Methods

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, can be synthesized by reacting 4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product, 2-(4-chlorophenoxy)-2-methylpropanamide, is then reacted with phenylmagnesium bromide to yield propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-.

Scientific Research Applications

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating cardiovascular diseases, liver diseases, and neurological disorders.

properties

CAS RN

93010-95-8

Product Name

Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)

InChI Key

NHMFUFPALSQBLX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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